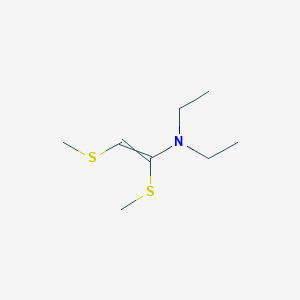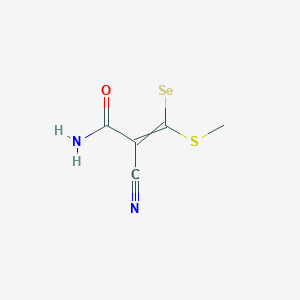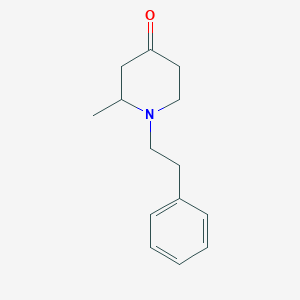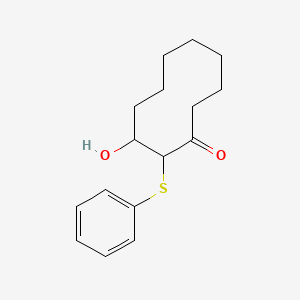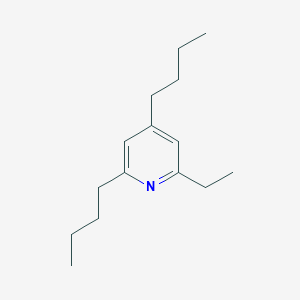
Pyridine, 2,4-dibutyl-6-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,4-dibutyl-6-ethyl- is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their aromaticity and are widely used in various fields due to their unique chemical properties. The compound Pyridine, 2,4-dibutyl-6-ethyl- features additional butyl and ethyl groups at specific positions on the pyridine ring, which can significantly influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,4-dibutyl-6-ethyl- can be achieved through various methods. One common approach involves the condensation of aldehydes or ketones with ammonia, followed by subsequent alkylation reactions to introduce the butyl and ethyl groups. For instance, the Hantzsch dihydropyridine synthesis is a well-known method that can be adapted to produce substituted pyridines .
Industrial Production Methods: Industrial production of Pyridine, 2,4-dibutyl-6-ethyl- typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the alkylation process. Additionally, mechanochemical activation and the use of Grignard reagents are also employed to achieve high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2,4-dibutyl-6-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the pyridine ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, nickel).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products: The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,4-dibutyl-6-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridine derivatives are explored for their pharmacological potential, including their use as anti-inflammatory and antiviral agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of Pyridine, 2,4-dibutyl-6-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the substituents. For example, pyridine derivatives are known to inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Pyridine: The parent compound with a simpler structure.
2,4,6-Trisubstituted Pyridines: Compounds with similar substitution patterns but different substituents.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms.
Uniqueness: Pyridine, 2,4-dibutyl-6-ethyl- is unique due to the specific positioning of the butyl and ethyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of biological targets .
Eigenschaften
CAS-Nummer |
111599-32-7 |
|---|---|
Molekularformel |
C15H25N |
Molekulargewicht |
219.37 g/mol |
IUPAC-Name |
2,4-dibutyl-6-ethylpyridine |
InChI |
InChI=1S/C15H25N/c1-4-7-9-13-11-14(6-3)16-15(12-13)10-8-5-2/h11-12H,4-10H2,1-3H3 |
InChI-Schlüssel |
SKDJECRFXVGYHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=NC(=C1)CCCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14323067.png)


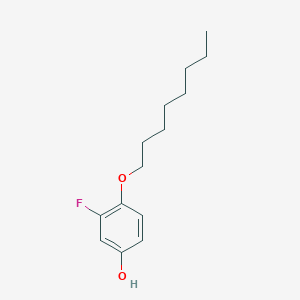
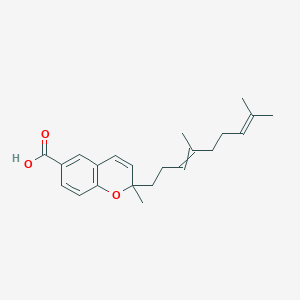
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)

![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
